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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to

describe the atomic structure of Rubidium-85 (⁸⁵Rb). It is intended for researchers, scientists,

and professionals in drug development who require a detailed understanding of the quantum

mechanical properties of this alkali atom. The guide summarizes key quantitative data, outlines

detailed experimental protocols for the validation of theoretical models, and provides

visualizations of the underlying physical concepts and experimental workflows.

Core Theoretical Models of ⁸⁵Rb Atomic Structure
The atomic structure of Rubidium-85, a complex many-body system, is described by a

hierarchy of theoretical models, each with varying levels of approximation and accuracy. These

models are essential for predicting and interpreting experimental observations.

The Bohr Model and its Limitations
The Bohr model, while historically significant, provides a rudimentary picture of the ⁸⁵Rb atomic

structure. It treats the atom as a single valence electron orbiting a nucleus, with quantized

energy levels. However, it fails to account for the fine and hyperfine structures that arise from

relativistic effects and the interaction between the electron and nuclear spins.
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For Rydberg states, where a single electron is in a highly excited state, Quantum Defect

Theory (QDT) offers a more refined and powerful description.[1][2] QDT accounts for the

deviation of the energy levels from those of a simple hydrogenic atom by introducing a

"quantum defect," δl, which is dependent on the orbital angular momentum quantum number, l.

[1][2] The energy of a Rydberg state is given by:

En = - (R∞hc) / (n - δl)²

where R∞ is the Rydberg constant, h is Planck's constant, c is the speed of light, and n is the

principal quantum number. The quantum defect arises from the penetration of the valence

electron's wavefunction into the core electron cloud, where it experiences a stronger,

unscreened nuclear potential.

Relativistic and Many-Body Perturbation Theory
For highly accurate calculations of atomic properties, more sophisticated ab initio methods

such as relativistic many-body perturbation theory (MBPT) are employed. These models

account for the complex interactions between the 37 electrons in the ⁸⁵Rb atom and

incorporate relativistic effects, which become significant for heavier elements. MBPT treats the

electron-electron interactions as a perturbation to a simpler, solvable system (e.g., a Dirac-

Hartree-Fock potential). This approach allows for the calculation of energy levels, transition

probabilities, and hyperfine constants with high precision.

Quantitative Data on ⁸⁵Rb Atomic Structure
The following tables summarize key quantitative data for the atomic structure of Rubidium-85,

derived from theoretical calculations and experimental measurements.

Table 1: Fundamental Properties of Rubidium-85
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Property Value Reference

Atomic Number (Z) 37

Mass Number (A) 85

Atomic Mass 84.911789738(12) u

Natural Abundance 72.17(2)%

Nuclear Spin (I) 5/2 [3]

Table 2: D-Line Properties of Rubidium-85
Property

D₁ Line (5²S₁/₂ →
5²P₁/₂)

D₂ Line (5²S₁/₂ →
5²P₃/₂)

Reference

Wavelength (in

vacuum)
794.9788508 nm 780.2412097 nm

Frequency 377.1074634 THz 384.2304845 THz

Lifetime 27.70(4) ns 26.24(4) ns [3]

Table 3: Hyperfine Structure Constants of Rubidium-85

State
Magnetic Dipole
Constant, A (MHz)

Electric
Quadrupole
Constant, B (MHz)

Reference

5²S₁/₂ 1011.910813 -

5²P₁/₂ 120.636 -

5²P₃/₂ 25.03 25.89

4D₃/₂ 7.419(35) 4.19(19) [4]

Table 4: Quantum Defects for Rubidium-85
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State (l) Quantum Defect (δ₀) Reference

nS (l=0) 3.1311804

nP (l=1) 2.6558

nD (l=2) 1.3463

nF (l=3) 0.0165

nG (l=4) 0.00405(6) [5]

Experimental Protocols for Model Validation
The theoretical models of ⁸⁵Rb atomic structure are validated and refined through high-

precision spectroscopic measurements. The following sections detail the methodologies for key

experiments.

Doppler-Free Saturation Absorption Spectroscopy for
Hyperfine Structure Measurement
This technique is used to resolve the hyperfine structure of atomic transitions, which is often

obscured by Doppler broadening in a room-temperature vapor.[6][7]

Objective: To measure the frequency separations of the hyperfine levels of the 5²S₁/₂ ground

state and the 5²P₃/₂ excited state of ⁸⁵Rb.

Materials:

Tunable diode laser (centered around 780 nm)

Rubidium vapor cell

Optical isolator

Beam splitters (polarizing and non-polarizing)

Neutral density filters
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Mirrors

Photodiodes (at least two)

Oscilloscope

Function generator

Fabry-Pérot interferometer (for frequency calibration)

Procedure:

Laser Setup: The output of the tunable diode laser is passed through an optical isolator to

prevent back-reflections.

Beam Splitting: The laser beam is split into a strong pump beam and a weak probe beam

using a beam splitter. A typical intensity ratio is 90:10 (pump:probe).

Counter-propagation: The pump and probe beams are directed to counter-propagate through

the rubidium vapor cell.

Signal Detection: The intensity of the probe beam is monitored by a photodiode after it

passes through the cell.

Doppler-Free Signal: The pump beam saturates the atomic transition for a specific velocity

class of atoms (those with near-zero velocity along the beam path). When the probe beam

interacts with these atoms, its absorption is reduced. This results in a narrow "Lamb dip" in

the absorption profile at the resonant frequency, providing a Doppler-free signal.[6]

Frequency Scan and Calibration: The laser frequency is scanned across the D₂ transition of

⁸⁵Rb. The transmission signal from the photodiode is recorded on an oscilloscope. A Fabry-

Pérot interferometer is used to calibrate the frequency scan.[6]

Data Analysis: The positions of the Lamb dips correspond to the hyperfine transition

frequencies. By measuring the frequency differences between these dips, the hyperfine

splitting of the ground and excited states can be determined.
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Two-Photon Spectroscopy for 4D₃/₂ State Hyperfine
Structure
This method allows for the investigation of transitions that are forbidden by single-photon

selection rules, such as the 5S₁/₂ → 4D₃/₂ transition.

Objective: To measure the hyperfine structure constants of the 4D₃/₂ state of ⁸⁵Rb.[4]

Materials:

Two tunable lasers (e.g., at 795 nm and 1476 nm)

Cold atom sample (e.g., from a magneto-optical trap)

Photodiode

Frequency stabilization and measurement equipment

Procedure:

Two-Photon Excitation: A two-photon transition is induced from the 5S₁/₂ ground state to the

4D₃/₂ state using two lasers.[4]

Probe Transmission: The transmission of the lower-stage laser beam (e.g., 795 nm) through

the cold atom sample is measured as its frequency is scanned, while the frequency of the

upper-stage laser (e.g., 1476 nm) is held constant.[4]

Hyperfine Resolution: The resulting transmission spectrum will show well-resolved peaks

corresponding to the different hyperfine components of the 4D₃/₂ state.[4]

Systematic Effects: AC Stark shifts (light shifts) caused by the lasers are a significant

systematic effect. To account for this, the line positions are measured at different laser

powers and extrapolated to zero power.[8]

Data Analysis: The frequency intervals between the zero-power-extrapolated hyperfine

peaks are used to determine the magnetic-dipole (A) and electric-quadrupole (B) hyperfine

constants.[4]
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Visualizations of Theoretical Concepts and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and

workflows related to the theoretical modeling and experimental investigation of ⁸⁵Rb atomic

structure.
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Caption: Relationship between theoretical models and observed atomic phenomena in ⁸⁵Rb.
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Caption: Experimental workflow for Doppler-free saturation absorption spectroscopy.
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Hyperfine Structure of ⁸⁵Rb D₂ Line
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Caption: Energy level diagram of the hyperfine structure of the ⁸⁵Rb D₂ transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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